5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione
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Overview
Description
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound featuring a triazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the 3,5-Bis(trifluoromethyl)phenyl Group: This step involves the nucleophilic substitution of the triazole ring with 3,5-bis(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of new materials with specific electronic or optical characteristics.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant pathogens . Additionally, it is being investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, that require specific chemical resistance or thermal stability. Its incorporation into these materials can enhance their performance and durability.
Mechanism of Action
The mechanism of action of 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity to these targets, leading to inhibition of enzymatic activity or modulation of receptor function. This can result in antimicrobial effects or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole: Lacks the thione group but shares similar structural features.
3,5-Bis(trifluoromethyl)phenyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a thione group.
Uniqueness
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of both the triazole ring and the thione group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl groups further enhance its stability and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N3S/c11-9(12,13)5-1-4(7-17-8(20)19-18-7)2-6(3-5)10(14,15)16/h1-3H,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXOKHNNFOHDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=S)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146548 |
Source
|
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-77-4 |
Source
|
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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